tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
tert-butyl 4-amino-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h4-5,8-10H,6-7,13H2,1-3H3 |
InChI Key |
RMDALSIUARCJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C=CC(C2C1)N |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Starting Materials : Cyclopentane-1,3-dione and tert-butyl N-(2-aminoethyl)carbamate.
-
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pyridinium triflate |
| Solvent | Acetonitrile |
| Temperature | Room temp → Reflux |
| Time | 7 days |
| Key Intermediate | Monosilylated 1,4-diketone |
Mechanistic Insight : The reaction proceeds via silyloxyallyl cation formation, followed by nucleophilic attack by the amine and cyclization.
Au(I)-Catalyzed Tandem Reaction
Gold catalysis enables efficient annulation via Meyer-Schuster rearrangement and Paal-Knorr cyclization.
Procedure:
-
Starting Materials : 1-(1-Hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and ammonium acetate.
-
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Au(I) complex |
| Solvent | Toluene |
| Temperature | Reflux |
| Time | 12–24 hours |
| Key Intermediate | Cyclopentenone |
Advantages : High atom economy and modularity for diverse substituents.
Zr-Catalyzed Condensation of N-Acyl Aminoaldehydes
Zirconium oxide catalyzes the condensation of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds.
Procedure:
-
Starting Materials : N-Boc-protected α-aminoaldehyde and acetylacetone.
-
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | ZrOCl₂·8H₂O |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80°C |
| Time | 6–12 hours |
| Key Intermediate | Enaminone |
Limitations : Requires anhydrous conditions and precise stoichiometry.
BOC Protection and Reductive Amination
A two-step strategy involving tert-butoxycarbonyl (BOC) protection and reductive amination is widely used for amino-pyrrole derivatives.
Procedure:
-
Step 1 – BOC Protection :
-
Step 2 – Reductive Amination :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Di-tert-butyl dicarbonate | THF, DMAP, RT | 90% |
| 2 | LiAlH₄ | MeOH, 0°C → RT | 85% |
Applications : Ideal for gram-scale synthesis and late-stage functionalization.
Comparative Analysis of Methods
| Method | Yield | Scalability | Complexity | Key Advantage |
|---|---|---|---|---|
| Paal-Knorr | 77% | Moderate | Medium | Broad substrate tolerance |
| Au(I)-Catalyzed | 60–80% | High | High | Modular annulation |
| Zr-Catalyzed | 68–84% | Low | High | Stereoselectivity |
| BOC Protection | 85% | High | Low | Simplicity |
Recommendations :
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups into the molecule .
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Activity :
- Studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, the synthesis of pyrrole derivatives has led to the discovery of compounds that can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation .
- Antioxidant Properties :
- Neuroprotective Effects :
Synthetic Methodologies
The synthesis of tert-butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can be achieved through various methodologies:
- Cyclization Reactions :
- Michael Addition Reactions :
Case Study 1: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of synthesized pyrrole derivatives on various cancer cell lines. The findings demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent activity against cancer cells while showing low toxicity towards normal cells .
Case Study 2: Antioxidant Evaluation
In a comparative study assessing the antioxidant capacity of several pyrrole derivatives, this compound was found to significantly reduce oxidative stress markers in vitro. This suggests its potential utility as a therapeutic agent in oxidative stress-related conditions .
Mechanism of Action
The mechanism by which tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopenta[c]pyrrole ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
- Purity and Stability: The 5-oxo derivative exhibits high purity (98.5% HPLC) and stability under standard storage conditions, whereas amino derivatives may require inert atmospheres to prevent oxidation .
- Melting Points: The 5-oxo analogue melts at 70–71°C, while amino derivatives generally have lower melting points due to reduced crystallinity .
Pharmacological Relevance
- Benzyl-substituted analogues (e.g., CAS 1588507-64-5) show enhanced blood-brain barrier penetration, highlighting the impact of substituents on bioactivity .
Biological Activity
Tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound notable for its unique bicyclic structure, which includes a pyrrole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, structural characteristics, and preliminary research findings.
Structural Characteristics
The molecular formula of this compound is C_{12}H_{19}N_{1}O_{2}, with a molecular weight of approximately 224.30 g/mol. The presence of a tert-butyl group contributes to the steric bulk of the molecule, influencing its chemical properties and biological interactions. The amino group and carboxylate moiety enhance its reactivity, making it a subject of interest for further research.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C_{12}H_{19}N_{1}O_{2} |
| Molecular Weight | 224.30 g/mol |
| Key Functional Groups | Tert-butyl, amino, carboxylate |
| Structural Type | Bicyclic compound with a pyrrole ring |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These methods require precision and control to yield high-purity compounds suitable for biological testing.
Common Synthetic Pathways
- Formation of the Pyrrole Ring : Utilizing cyclization reactions involving suitable precursors.
- Introduction of Functional Groups : Employing amination and esterification techniques to incorporate the amino and carboxylate groups.
- Purification : Techniques such as recrystallization or chromatography to achieve desired purity levels.
Biological Activity
Preliminary studies suggest that this compound may exhibit various biological activities. Research indicates potential interactions with enzymes or receptors relevant to disease pathways.
Potential Biological Activities
- Anticancer Properties : Similar pyrrole derivatives have shown cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Some studies indicate potential inhibitory effects on pro-inflammatory cytokines.
- Antioxidant Activity : Compounds within this class have demonstrated the ability to scavenge free radicals.
Case Studies
- Cytotoxicity Assays : Research has shown that pyrrole derivatives can inhibit cellular proliferation in various cancer cell lines (e.g., HepG2).
- Docking Studies : Molecular docking simulations suggest that these compounds may bind effectively to targets such as COX-2 enzymes, which are involved in inflammatory responses.
Table 2: Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Cytotoxicity | Inhibition of cancer cell proliferation |
| Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokines |
| Antioxidant Activity | Scavenging of free radicals |
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate?
The compound is synthesized via multistep sequences, including cyclization, functionalization, and coupling reactions. A common method involves:
- Step 1 : Starting from (±)-tert-butyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a Suzuki-Miyaura coupling with 2-trifluoromethylphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in DME/water at 80°C yields the intermediate (±)-tert-butyl 5-(2-(trifluoromethyl)phenyl) derivative with 94% yield .
- Step 2 : Deprotection of the Boc group under acidic or hydrogenolytic conditions generates the free amine. Reaction optimization (e.g., solvent choice, catalyst loading) is critical for yield and purity .
Q. How is the stereochemistry and purity of this compound confirmed?
Structural validation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 7.65–7.25 ppm for aromatic protons, δ 1.47 ppm for tert-butyl protons) confirm regiochemistry and stereochemistry .
- HRMS/FTIR : High-resolution mass spectrometry and infrared spectroscopy validate molecular weight and functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .
- Chromatography : Flash column chromatography (0–10% EtOAc/hexanes) ensures purity (>95%) .
Q. What safety precautions are necessary when handling this compound?
The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Required precautions include:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- First Aid : Immediate rinsing with water for skin/eye contact and medical attention for ingestion .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of intermediates during synthesis?
- Chiral Resolution : Use chiral stationary phases in HPLC or SFC for enantiomer separation.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to control stereochemistry .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiomeric excess .
Q. What analytical methods resolve contradictions in spectral data for structurally similar derivatives?
- 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton coupling and spatial proximity .
- X-ray Crystallography : Provides unambiguous confirmation of bond angles and stereochemistry .
- Computational Modeling : DFT calculations predict NMR shifts and compare with experimental data to validate structures .
Q. How can the scalability of the synthesis be improved for preclinical studies?
- Process Optimization : Replace Pd(PPh₃)₄ with cheaper catalysts (e.g., Pd/C) and reduce solvent volumes .
- Flow Chemistry : Continuous flow systems enhance reaction control and throughput for steps like Boc deprotection .
- Quality-by-Design (QbD) : Statistical tools (e.g., DoE) identify critical parameters (temperature, stoichiometry) affecting yield and purity .
Q. What role does this compound play in developing nonretinoid antagonists for retinal diseases?
It serves as a key intermediate in synthesizing bicyclic antagonists of retinol-binding protein 4 (RBP4), which are explored for treating macular degeneration. The cyclopenta[c]pyrrole scaffold provides rigidity and enhances binding affinity to RBP4 .
Q. How do reaction conditions influence the stability of the tert-butyl carbamate group?
- Acid Sensitivity : Boc groups are cleaved under strong acids (e.g., TFA) but stable in mildly acidic/basic conditions.
- Thermal Stability : Prolonged heating above 80°C in polar solvents (e.g., DMF) may cause decomposition.
- Compatibility : Avoid nucleophiles (e.g., amines) that could deprotect the Boc group prematurely .
Methodological Considerations
Q. What strategies mitigate byproduct formation during Suzuki-Miyaura coupling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
